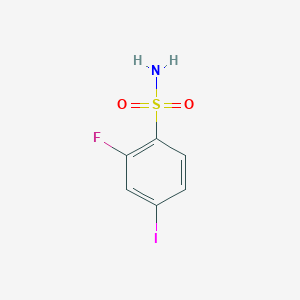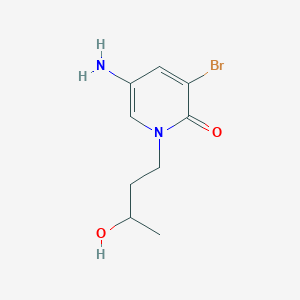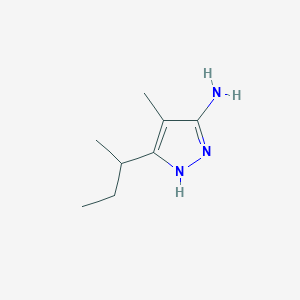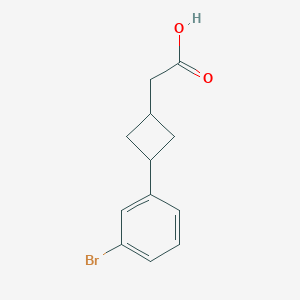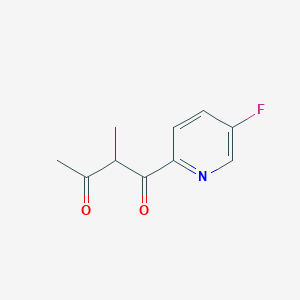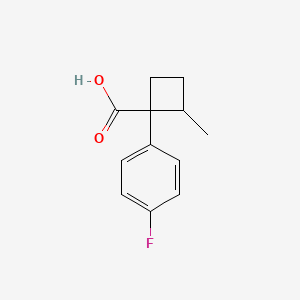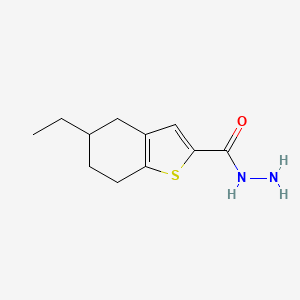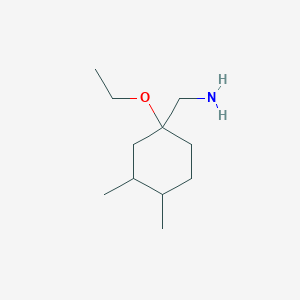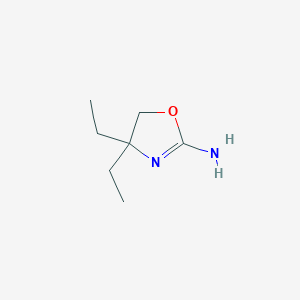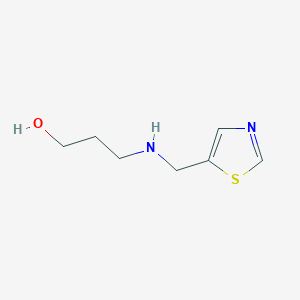
3-((Thiazol-5-ylmethyl)amino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Thiazol-5-ylmethyl)amino)propan-1-ol is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This compound is characterized by the presence of a thiazole ring attached to a propanol chain via an amino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Thiazol-5-ylmethyl)amino)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines and alcohols. One common method involves the reaction of thiazole-5-carboxaldehyde with 3-aminopropan-1-ol under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
3-((Thiazol-5-ylmethyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
科学研究应用
3-((Thiazol-5-ylmethyl)amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
作用机制
The mechanism of action of 3-((Thiazol-5-ylmethyl)amino)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Its combination of a thiazole ring with an amino-propanol chain allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .
属性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-5-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c10-3-1-2-8-4-7-5-9-6-11-7/h5-6,8,10H,1-4H2 |
InChI 键 |
VFQPFGUNLHCZJR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=N1)CNCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
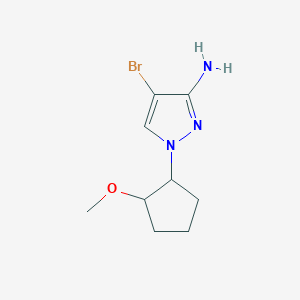
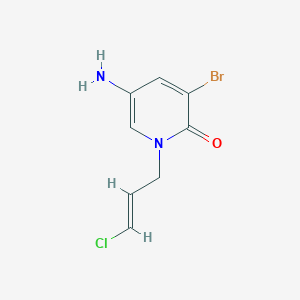
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
